NG-amino-L-Arginine (hydrochloride)

Übersicht

Beschreibung

NG-Amino-L-Argininhydrochlorid ist ein neuartiges strukturelles Analogon von L-ArgininStickstoffmonoxid ist ein wichtiges zelluläres Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Modulation des Gefäßtons, die Insulinsekretion und die neuronale Entwicklung .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von NG-Amino-L-Argininhydrochlorid beinhaltet die Modifikation von L-Arginin. Der Prozess umfasst typischerweise die Einführung einer Aminogruppe in die Guanidin-Einheit von L-Arginin. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um die selektive Addition der Aminogruppe sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von NG-Amino-L-Argininhydrochlorid folgt einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig fortschrittliche Reinigungstechniken wie Kristallisation und Chromatographie eingesetzt werden, um das gewünschte Produkt zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NG-amino-L-arginine hydrochloride involves the modification of L-arginine. The process typically includes the introduction of an amino group to the guanidine moiety of L-arginine. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective addition of the amino group.

Industrial Production Methods: Industrial production of NG-amino-L-arginine hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NG-Amino-L-Argininhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren und so seine Aktivität verändern.

Substitution: Die Aminogruppe in NG-Amino-L-Argininhydrochlorid kann an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von NG-Amino-L-Argininhydrochlorid, die jeweils unterschiedliche chemische Eigenschaften und biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Mechanism of Action:

NG-amino-L-Arginine acts as a competitive inhibitor of nitric oxide synthase, which decreases the production of nitric oxide. This can have implications for cardiovascular health, particularly in conditions characterized by endothelial dysfunction.

Clinical Applications:

- Hypertension Management: Studies indicate that L-arginine supplementation can help lower blood pressure and improve vascular function in individuals with hypertension .

- Peripheral Arterial Disease: Research has shown that L-arginine can enhance blood flow in patients with peripheral arterial disease, although long-term benefits on walking distance remain inconclusive .

Case Study:

A systematic review highlighted that oral L-arginine administration improved endothelial function in patients with cardiovascular diseases, suggesting its potential as a therapeutic agent for managing heart-related conditions .

Neurological Disorders

Application in Amyotrophic Lateral Sclerosis (ALS):

Recent studies have investigated the effects of NG-amino-L-Arginine on patients with ALS. A clinical trial administering 15 g/day of L-arginine hydrochloride over three months reported no serious adverse events, indicating good tolerance among participants . The study aimed to assess nutritional status and functional outcomes, suggesting potential benefits for weight maintenance and overall health in ALS patients.

Research Findings:

The trial showed that while there were no significant changes in body weight or functional scores, the safety profile of NG-amino-L-Arginine was favorable, warranting further investigation into its efficacy .

Immune Function and Wound Healing

Role as a Nutraceutical:

L-arginine is recognized for its role in immune response enhancement. It has been shown to improve immune responses to infections and may aid in wound healing due to its involvement in collagen synthesis and cell proliferation .

Clinical Implications:

- Post-Surgical Recovery: Supplementation with L-arginine has been linked to improved wound healing outcomes in surgical patients, potentially reducing recovery time .

Case Study:

A study demonstrated that patients receiving L-arginine supplements post-surgery exhibited faster wound healing compared to those who did not receive supplementation, highlighting its utility in clinical settings .

Metabolic Disorders

Insulin Sensitivity:

Some studies suggest that NG-amino-L-Arginine may influence insulin sensitivity and glucose metabolism. However, results have been mixed regarding its effectiveness in enhancing insulin secretion or improving glycemic control .

Research Insights:

A recent investigation found no significant hormonal responses following L-arginine supplementation, indicating that while it may have some metabolic benefits, its impact on insulin dynamics requires further exploration .

Sports Nutrition

Performance Enhancement:

Athletes often use L-arginine for its purported benefits on exercise performance due to its role as a precursor to nitric oxide, which can enhance blood flow and nutrient delivery during physical activity.

Research Findings:

While some studies report improvements in exercise performance and recovery times with L-arginine supplementation, others show negligible effects. The variability may depend on individual responses and specific exercise conditions .

Data Summary Table

Wirkmechanismus

NG-amino-L-arginine hydrochloride exerts its effects by inhibiting nitric oxide synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition is mediated by covalent alteration of the heme prosthetic group within the enzyme, leading to its inactivation. The compound selectively inhibits different isoforms of nitric oxide synthase, including neuronal, inducible, and endothelial forms .

Vergleich Mit ähnlichen Verbindungen

NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.

Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.

Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

NG-amino-L-arginine (hydrochloride), also known as L-NAA HCl, is a structural analog of L-arginine and serves primarily as a potent inhibitor of nitric oxide synthases (NOSs). This compound has garnered attention for its unique biological activities, particularly in the modulation of nitric oxide (NO) production, which plays a critical role in various physiological processes.

Target and Inhibition

NG-amino-L-arginine selectively inhibits three isoforms of nitric oxide synthase: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The inhibition constants (Ki) for these isoforms are as follows:

- nNOS: 0.3 μM

- eNOS: 2.5 μM

- iNOS: 3 μM

This selective inhibition leads to a significant reduction in NO production from L-arginine, thereby affecting numerous downstream signaling pathways related to vascular tone, immune response, and neurotransmission .

Biochemical Pathways

The primary pathway affected by NG-amino-L-arginine is the NO synthesis pathway. By inhibiting NOS, this compound disrupts the conversion of L-arginine to NO and citrulline, which can lead to alterations in vascular function and other physiological responses .

Pharmacological Effects

In Vitro Studies

Research indicates that NG-amino-L-arginine induces endothelium-dependent contractions in vascular tissues. It has been shown to antagonize acetylcholine-induced relaxation and cyclic GMP accumulation in a concentration-dependent manner. Specifically, at concentrations of 100 μM, it can nearly abolish endothelium-dependent relaxation induced by acetylcholine .

In Vivo Studies

In animal models, particularly those simulating septic conditions, NG-amino-L-arginine treatment resulted in increased systemic and pulmonary vascular resistance indices. Moreover, it was associated with decreased heart rates and cardiac output, indicating a potential role in modulating cardiovascular responses during sepsis . Notably, higher mortality rates were observed following endotoxin challenges when treated with this compound, highlighting its significant impact on systemic physiology .

Clinical Implications

The biological activity of NG-amino-L-arginine has implications for several clinical conditions where NO signaling is disrupted. These include:

- Cardiovascular Diseases: Given its role in modulating vascular tone, NG-amino-L-arginine may be relevant in conditions like hypertension and heart failure.

- Inflammatory Disorders: As an inhibitor of iNOS, it could potentially be used in managing conditions characterized by excessive NO production.

- Sepsis Management: Its effects on vascular resistance may offer insights into therapeutic strategies for septic shock .

Data Table: Summary of Key Findings

| Study Type | Key Findings | Dosage | Outcome |

|---|---|---|---|

| In Vitro | Induces endothelium-dependent contraction; inhibits acetylcholine-induced relaxation | 100 μM | Significant reduction in cyclic GMP accumulation |

| In Vivo | Increased systemic/pulmonary resistance; decreased cardiac indices | Varies by model | Elevated mortality post-endotoxin challenge |

| Clinical Trials | Potential use in cardiovascular diseases; effects on inflammatory responses | Varies | Modulation of NO-related pathways |

Case Studies

-

Sepsis Model Study

In a controlled study involving sepsis models in rats, treatment with NG-amino-L-arginine resulted in increased vascular resistance and altered hemodynamic parameters compared to controls. This suggests a critical role for the compound in managing septic responses through modulation of NOS activity . -

Cardiovascular Research

Clinical observations have noted that patients with cardiovascular diseases exhibit altered NO signaling pathways. Supplementation with NG-amino-L-arginine may provide insights into therapeutic approaches aimed at restoring balance within these pathways .

Eigenschaften

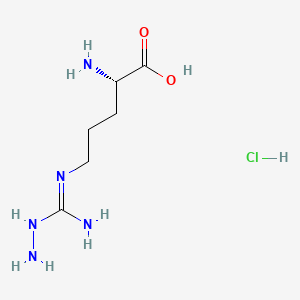

IUPAC Name |

(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVMJVSXFJRHGQ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.